Product packaging for Diethyl 4-oxopyran-2,6-dicarboxylate(Cat. No.:CAS No. 725-92-8)

Diethyl 4-oxopyran-2,6-dicarboxylate

Cat. No.: B189294
CAS No.: 725-92-8
M. Wt: 240.21 g/mol
InChI Key: GVZFALOJMSTSJL-UHFFFAOYSA-N
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Description

Contextual Significance in Organic and Heterocyclic Chemistry

Diethyl 4-oxopyran-2,6-dicarboxylate, also known as diethyl chelidonate, is a versatile building block in organic synthesis, particularly in the construction of complex heterocyclic frameworks. The pyrone core, a six-membered ring containing an oxygen atom and a ketone group, is a privileged scaffold found in numerous natural products and biologically active molecules. The presence of two diethyl ester groups at the 2 and 6 positions of the pyran ring enhances the molecule's utility by providing reactive sites for a variety of chemical transformations.

The electron-withdrawing nature of the ester groups, coupled with the inherent reactivity of the pyrone ring, makes this compound a valuable precursor for the synthesis of a diverse array of compounds. Researchers have utilized this molecule in the development of novel pharmaceuticals and functional materials. Its ability to undergo reactions such as nucleophilic addition, cycloaddition, and ring-opening/ring-closing cascades allows for the efficient assembly of intricate molecular architectures. The strategic placement of the functional groups provides chemists with a powerful tool for creating libraries of compounds for drug discovery and other applications. oist.jpurfu.ru

Historical Development and Evolution of Pyrone Chemistry Relevant to this compound

The chemistry of pyrones has a rich history, with early investigations dating back to the 19th century. The parent acid of this compound, chelidonic acid (4-oxo-4H-pyran-2,6-dicarboxylic acid), was first isolated from the plant Chelidonium majus (greater celandine). orgsyn.org Early synthetic work by chemists such as Claisen and Willstätter in the late 19th and early 20th centuries laid the foundation for understanding the reactivity of pyrones. orgsyn.org They developed methods for the synthesis of chelidonic acid from simple starting materials like acetone (B3395972) and diethyl oxalate (B1200264). orgsyn.org

The evolution of pyrone chemistry has been driven by the quest for more efficient and selective synthetic methods. Over the years, numerous advancements have been made in the synthesis of substituted pyrones. While the fundamental reactions have been known for over a century, modern synthetic organic chemistry has introduced more sophisticated techniques, including the use of novel catalysts and reaction conditions, to improve yields and expand the scope of these transformations. The development of scalable syntheses for key intermediates, such as 2,6-dicyano-4-pyrone from diethyl acetonedioxalate, has further broadened the accessibility and utility of this class of compounds. acs.org The continued interest in pyrone chemistry is a testament to the enduring importance of these heterocycles in both academic and industrial research.

Nomenclature and Structural Representation within Academic Discourse

In academic and chemical literature, this compound is systematically named according to the rules established by the International Union of Pure and Applied Chemistry (IUPAC). The name clearly defines the core heterocyclic system ("pyran"), the presence of a ketone at the 4-position ("4-oxo"), and two diethyl carboxylate substituents at the 2 and 6 positions. The "4H" designation indicates the position of the saturated carbon atom in the pyran ring.

The structure of this compound is characterized by a planar, electron-deficient pyrone ring. The two ethyl ester groups are typically oriented to minimize steric hindrance. The molecule's structure has been confirmed by various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

Table 1: Compound Nomenclature

Compound NameOther Names
This compoundDiethyl chelidonate, Chelidonic acid diethyl ester
Chelidonic acid4-Oxo-4H-pyran-2,6-dicarboxylic acid
Diethyl 4-oxo-4H-pyran-2,5-dicarboxylateDiethyl isochelidonate
2,6-Dicyano-4-pyrone
Diethyl acetonedioxalate
Acetone
Diethyl oxalate

Table 2: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₁₁H₁₂O₆
Molecular Weight240.21 g/mol
AppearanceSolid
CAS Number725-92-8

Table 3: Spectroscopic Data of a Related Compound (Diethyl 4-oxo-4H-pyran-2,5-dicarboxylate) urfu.ru

Spectroscopic DataValues
¹H NMR (400 MHz, DMSO-d₆) δ (ppm) 1.27 (t, J = 7.1 Hz, 6H, 2 × CH₃), 4.24 (q, J = 7.1 Hz, 4H, 2 × OCH₂), 7.09 (s, 1H, H-3), 9.00 (s, 1H, H-6)
¹³C NMR (100 MHz, DMSO-d₆) δ (ppm) 14.1, 61.8, 119.9, 120.4, 154.8, 160.7, 163.0, 163.7, 177.5
IR (ATR) ν (cm⁻¹) 3530, 3428, 3084, 1751, 1713, 1662, 1605, 1560

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H12O6 B189294 Diethyl 4-oxopyran-2,6-dicarboxylate CAS No. 725-92-8

Properties

IUPAC Name

diethyl 4-oxopyran-2,6-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O6/c1-3-15-10(13)8-5-7(12)6-9(17-8)11(14)16-4-2/h5-6H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVZFALOJMSTSJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=O)C=C(O1)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70311539
Record name diethyl 4-oxopyran-2,6-dicarboxylate
Source EPA DSSTox
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Molecular Weight

240.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

725-92-8
Record name NSC243805
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=243805
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name diethyl 4-oxopyran-2,6-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70311539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactivity and Mechanistic Investigations of Diethyl 4 Oxopyran 2,6 Dicarboxylate

Reactivity of the 4-Oxopyran Core

The 4-oxopyran core is characterized by a unique electronic structure that allows it to react with both electrophiles and nucleophiles, showcasing its chemical ambivalence.

Electrophilic and Nucleophilic Attack on the Pyrone Ring

The 4-pyrone ring system can be compared to vinylogous esters and amides, which influences its reactivity towards electrophiles and nucleophiles. The carbonyl group at the 4-position, along with the ester groups at the 2- and 6-positions, significantly deactivates the ring towards electrophilic attack. However, protonation on the carbonyl oxygen can occur in the presence of strong acids, leading to the formation of a stable cationic species. This stability is attributed to the resulting aromatic character of the ring, which possesses 6 π-electrons and is planar, thereby adhering to Hückel's rule for aromaticity. vaia.com

Conversely, the electron-deficient nature of the pyrone ring makes it susceptible to nucleophilic attack. Nucleophiles can attack the pyrone ring at the C-2 and C-6 positions, which are activated by the adjacent ester groups and the ring oxygen. This can lead to ring-opening reactions or the formation of addition products. For instance, 4-pyrones are known to react with amines in protic solvents to yield 4-pyridones. wikipedia.org In the case of diethyl 4-oxopyran-2,6-dicarboxylate, the presence of two ester groups further enhances the electrophilicity of the C-2 and C-6 positions. Nucleophilic attack at these positions can be a key step in various synthetic transformations. The reactivity towards nucleophiles can be chemoselective, with some nucleophiles preferentially attacking the cyano groups in related 2,6-dicyano-4-pyrone systems, while others lead to pyrone ring-opening. acs.org

Transformations Involving the Carbonyl and Ester Functionalities

The exocyclic carbonyl group at the 4-position and the ester functionalities at the 2- and 6-positions are key sites for chemical modification. The carbonyl group can undergo typical reactions of ketones, although its reactivity is modulated by the heterocyclic ring. For instance, it can be a site for nucleophilic addition.

The ester groups are susceptible to hydrolysis, a common transformation for this class of compounds. The hydrolysis can be controlled to achieve either mono- or di-hydrolysis, depending on the reaction conditions. For example, the selective monohydrolysis of related diethyl 4-aryl-4H-pyran-3,5-dicarboxylates has been achieved using a quaternary ammonium (B1175870) salt as a catalyst. nih.govresearchgate.netrsc.org This selective hydrolysis provides access to the corresponding mono-carboxylic acids, which are valuable synthetic intermediates.

Furthermore, the ester groups can potentially react with organometallic reagents. While specific studies on this compound are limited, the general reactivity of esters with organometallic reagents like Grignard or organolithium reagents suggests that addition to the ester carbonyls could occur, leading to the formation of tertiary alcohols after workup. youtube.comlibretexts.orgmasterorganicchemistry.com The less reactive Gilman reagents (organocuprates) might offer a more controlled reaction, potentially leading to ketones via nucleophilic acyl substitution. youtube.com

Pericyclic Reactions and Cycloaddition Chemistry

Pericyclic reactions, particularly cycloadditions, represent a powerful tool for the construction of complex molecular architectures from pyrone precursors. This compound can participate in these reactions, acting as either a diene or a dienophile, depending on the reaction partner and conditions.

This compound as a Dienophile or Diene in Diels-Alder Reactions

The Diels-Alder reaction, a [4+2] cycloaddition, is a prominent reaction of pyrones. masterorganicchemistry.com Electron-deficient pyrones, such as those bearing carboxylate substituents, can act as dienophiles in reactions with electron-rich dienes. rsc.org The electron-withdrawing nature of the ester groups in this compound enhances its dienophilic character.

Conversely, the pyrone ring itself can function as a diene in Diels-Alder reactions, particularly with reactive dienophiles. cdnsciencepub.comyoutube.comnih.gov The reaction of a pyrone as a diene typically leads to a bicyclic lactone intermediate, which can then undergo a retro-Diels-Alder reaction with the extrusion of carbon dioxide to form a new aromatic ring. cdnsciencepub.com This strategy has been widely employed in the synthesis of natural products. youtube.com

The dual reactivity of pyrones as both dienes and dienophiles makes them versatile building blocks in organic synthesis. The specific role of this compound in a Diels-Alder reaction would be influenced by the electronic properties of the reacting partner.

Regioselectivity and Stereoselectivity in Pyranone-Based Cycloadditions

The regioselectivity of Diels-Alder reactions involving unsymmetrical pyrones and dienes/dienophiles is governed by electronic and steric factors. youtube.comnih.govyoutube.commasterorganicchemistry.comchemtube3d.com In general, the reaction proceeds to align the most nucleophilic carbon of the diene with the most electrophilic carbon of the dienophile. masterorganicchemistry.com For pyrones acting as dienophiles, the substitution pattern on the pyrone ring and the diene will dictate the regiochemical outcome. nih.gov

The stereoselectivity of pyrone-based Diels-Alder reactions is also a critical aspect, often leading to the formation of multiple new stereocenters. The endo rule, which favors the formation of the kinetic product where the substituents of the dienophile are oriented towards the diene, is often observed. youtube.com Asymmetric variants of pyrone Diels-Alder reactions have been developed using chiral catalysts, enabling the synthesis of enantiomerically enriched products. rsc.orgcdnsciencepub.comnih.gov

Table 1: Examples of Diels-Alder Reactions Involving Pyrone Systems

Diene/Dienophile SystemRole of PyroneReaction ConditionsProduct TypeReference
Electron-deficient pyrone + α,β-unsaturated aldehyde (as dienamine)DieneJørgensen–Hayashi-type catalystOptically active [2.2.2]-bicyclic lactones rsc.orgcdnsciencepub.comnih.gov
3-Hydroxy-α-pyrone + dienophileDieneBase catalyst (cinchonidine)Chiral oxygenated cyclohexene (B86901) epoxide metabolites youtube.com
α-Pyrone derivative + styrene (B11656) dienophileDieneHeatBicyclic lactone youtube.com

Hydrolytic and Enzymatic Transformations

The ester functionalities of this compound are susceptible to both chemical and biological hydrolysis.

Chemical hydrolysis of the ester groups can be achieved under acidic or basic conditions. As previously mentioned, selective monohydrolysis of similar pyran dicarboxylates has been reported, highlighting the potential for controlled transformations. nih.govresearchgate.netrsc.org Complete hydrolysis under harsher conditions would yield the corresponding dicarboxylic acid.

Enzymatic transformations of pyrone dicarboxylates have also been investigated. For instance, the enzyme 2-pyrone-4,6-dicarboxylate lactonase (LigI) catalyzes the reversible hydrolysis of 2-pyrone-4,6-dicarboxylate. escholarship.org This demonstrates the potential for biocatalytic routes to modify the pyrone core. Furthermore, microbial processes have been developed for the efficient production of 2-pyrone-4,6-dicarboxylic acid from protocatechuate, indicating that microorganisms possess the enzymatic machinery to synthesize and potentially metabolize such compounds. nih.gov Lipases are another class of enzymes known to catalyze the hydrolysis of esters, and their application in the enantioselective hydrolysis of related heterocyclic esters has been documented. youtube.com The enzymatic synthesis of 2-pyrones from coenzyme A esters has also been explored, showcasing the broad substrate specificity of certain enzymes. nih.govorganic-chemistry.org

Biochemical Degradation Pathways and Role of Pyrone-Metabolizing Enzymes

The biochemical degradation of pyrone-containing compounds is a critical process in the carbon cycle, particularly in the breakdown of lignin-derived aromatic compounds by microorganisms. While direct studies on the degradation of this compound are not extensively documented, the metabolic fate of its corresponding dicarboxylic acid, 2-pyrone-4,6-dicarboxylic acid (PDC), has been well-characterized, offering a strong model for the likely pathway.

The initial step in the degradation of this compound is hypothesized to be the hydrolysis of the two ethyl ester groups to yield PDC. This reaction is likely catalyzed by non-specific esterases, such as carboxylesterases, which are known to be involved in the metabolism of a wide array of ester-containing compounds. organic-chemistry.org For instance, pig liver esterase (PLE) is a well-known biocatalyst used for the enantioselective saponification of various esters. orgsyn.org Similarly, lipases, such as that from Candida rugosa, have demonstrated broad substrate specificity, catalyzing the hydrolysis of various esters, including steryl esters. researchgate.netnih.gov The general mechanism of esterase-catalyzed hydrolysis involves the activation of a water molecule to act as a nucleophile, attacking the carbonyl carbon of the ester bond and leading to the formation of the corresponding carboxylic acid and alcohol.

Once formed, 2-pyrone-4,6-dicarboxylic acid (PDC) enters a specific metabolic pathway. In bacteria such as Pseudomonas and Sphingomonas species, PDC is a key intermediate in the degradation of protocatechuate and other aromatic compounds. urfu.ru The central enzyme in this pathway is 2-pyrone-4,6-dicarboxylate lactonase (also known as PDC hydrolase). This enzyme catalyzes the hydrolytic cleavage of the pyrone ring of PDC.

Kinetic Studies and Mechanistic Elucidation of Enzymatic Catalysis (e.g., 2-Pyrone-4,6-dicarboxylate Lactonase)

Kinetic studies have been performed on purified 2-pyrone-4,6-dicarboxylate lactonase (PDC hydrolase), providing insights into its catalytic efficiency and substrate specificity. Research on the enzyme from Pseudomonas ochraceae revealed that it specifically catalyzes the interconversion between 2-pyrone-4,6-dicarboxylate and 4-oxalmesaconate. urfu.ru

The enzyme exhibits different optimal pH for the forward and reverse reactions, with a pH optimum of 8.5 for the hydrolysis of PDC and 6.0 for the reverse reaction (synthesis of PDC from 4-oxalmesaconate). urfu.ru The Michaelis-Menten constants (K_m) for the enzyme from Pseudomonas ochraceae have been determined for both the substrate and the product of the hydrolytic reaction, as detailed in the table below.

Substrate/ProductK_m (μM)
2-Pyrone-4,6-dicarboxylate87
4-Oxalmesaconate26
Kinetic parameters of 2-pyrone-4,6-dicarboxylate hydrolase from Pseudomonas ochraceae. urfu.ru

The stoichiometry of the hydrolysis of 2-pyrone-4,6-dicarboxylate to 4-oxalmesaconate and a proton is approximately 1:1:1. urfu.ru The equilibrium of the reaction is pH-dependent, and at a pH of 8.5, the ratio of 4-oxalmesaconate to 2-pyrone-4,6-dicarboxylate is about 2.2. urfu.ru

Mechanistic studies involving thiol reagents such as p-chloromercuribenzoate and HgCl₂ have shown strong inhibition of the enzyme's activity, suggesting the crucial role of a sulfhydryl group in the catalytic process. urfu.ru

Derivatization Strategies for Functional Group Modification and Extension

The chemical structure of this compound, with its reactive pyrone ring and two ester groups, makes it a versatile building block for the synthesis of a variety of other compounds, particularly heterocyclic systems.

A primary strategy for derivatization involves the reaction of the pyrone ring with nucleophiles. For instance, the reaction of diethyl 4-oxo-4H-pyran-2,5-dicarboxylate, an isomer of the title compound, with aniline (B41778) in the presence of an acid catalyst leads to the formation of the corresponding 1-phenyl-1,4-dihydropyridine (B14686310) derivative. urfu.ru This transformation highlights the susceptibility of the pyrone ring to nucleophilic attack, which can lead to ring-opening and subsequent recyclization to form different heterocyclic cores. A general approach for the synthesis of 2,6-bis(hetaryl)pyridines involves the modification of a pre-existing pyridine (B92270) ring or the de novo synthesis of the pyridine ring from acyclic precursors. nih.gov The conversion of pyrones to pyridines is a well-established synthetic route. organic-chemistry.orgoist.jp

Another key derivatization strategy focuses on the modification of the ester functionalities. Selective monohydrolysis of a related compound, diethyl 2,6-dimethyl-4-aryl-4H-pyran-3,5-dicarboxylates, has been achieved using sodium hydroxide (B78521) in a water-ethanol medium, yielding the corresponding monoester. mdpi.com This approach allows for the differential functionalization of the two ester groups. The resulting monoester can then undergo further reactions, such as amidation or conversion to other functional groups, providing a route to asymmetrically substituted pyrone derivatives. While enzymatic hydrolysis of diesters can be a powerful tool for selective monohydrolysis, non-enzymatic methods have also been developed. mdpi.com

The ester groups can also be converted to other functionalities. For example, they can be reduced to alcohols, which can then be further modified. The following table summarizes some potential derivatization strategies for this compound based on the reactivity of related compounds.

Reaction TypeReagents and ConditionsProduct Type
Pyridine SynthesisAmmonia or primary amines, heat4-Hydroxypyridine-2,6-dicarboxylate derivatives
Selective MonohydrolysisNaOH, H₂O/Ethanol (B145695)Monoethyl 4-oxopyran-2,6-dicarboxylate
AmidationAmine, heat or coupling agentDiamide or monoamide derivatives
ReductionReducing agents (e.g., LiAlH₄)Dihydroxymethylpyran-4-one
Potential derivatization strategies for this compound.

These strategies demonstrate the potential of this compound as a versatile scaffold for the synthesis of a wide range of more complex molecules with potential applications in various fields of chemistry.

Spectroscopic Data for this compound Not Available in Publicly Accessible Resources

A thorough and exhaustive search of scientific literature, chemical databases, and spectroscopic repositories has revealed a significant lack of publicly available, detailed spectroscopic data for the chemical compound this compound, also known as diethyl chelidonate. Consequently, it is not possible to generate a scientifically accurate article based on the requested outline, which is focused exclusively on the advanced spectroscopic characterization of this specific molecule.

While information is available for the parent compound, chelidonic acid, and its structural isomers, the specific experimental data for this compound, including Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), advanced two-dimensional NMR techniques (COSY, HSQC, HMBC, NOESY), Infrared (IR), and Raman spectroscopy, are not present in the consulted resources.

The requested article structure is predicated on the detailed analysis of these spectra for structural assignment, skeletal elucidation, identification of functional groups, and investigation of molecular interactions. Without access to the primary spectral data for this compound, any attempt to create the specified content would be speculative and would not meet the required standards of scientific accuracy and authoritativeness.

Researchers seeking to study or synthesize this compound would likely need to perform these characterization techniques themselves to obtain the necessary data for structural confirmation and further investigation.

Spectroscopic and Advanced Characterization Techniques in the Study of Diethyl 4 Oxopyran 2,6 Dicarboxylate

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is instrumental in probing the electronic structure of Diethyl 4-oxopyran-2,6-dicarboxylate, also known as diethyl chelidonate. The spectrum is defined by the electronic transitions within the conjugated system of the 4-pyrone ring.

The UV-Vis absorption profile of this compound is characterized by electronic transitions originating from its conjugated π-system and non-bonding (n) electrons. The 4-pyrone core contains a cross-conjugated system involving the endocyclic oxygen atom, the exocyclic carbonyl group (C=O), and the two carbon-carbon double bonds (C=C) of the ring. This arrangement gives rise to distinct absorption bands.

The primary electronic transitions observed in 4-pyrone systems are π → π* and n → π* transitions.

π → π Transitions:* These are high-intensity absorptions resulting from the excitation of an electron from a π bonding orbital to a π* antibonding orbital. The extensive conjugation within the pyrone ring, which is enhanced by the two electron-withdrawing ethyl carboxylate groups at the C2 and C6 positions, significantly influences the energy of this transition.

n → π Transitions:* This second type of transition involves the excitation of an electron from a non-bonding orbital, primarily the lone pair on the carbonyl oxygen, to a π* antibonding orbital. These transitions are typically of lower intensity compared to π → π* transitions.

For the parent compound, 2-pyrone-4,6-dicarboxylic acid (PDC), studies have reported a distinct absorption maximum (λmax) at 312 nm in a neutral buffer (pH 8.5). nih.govnih.gov This absorption is attributed to the extensive conjugated system of the molecule. It is expected that this compound would exhibit a similar absorption profile, as the fundamental chromophore (the pyrone dicarboxylic system) remains the same. The esterification of the carboxylic acid groups is not expected to cause a major shift in the λmax value.

Mass Spectrometry (MS)

Mass spectrometry is a definitive technique for confirming the molecular weight and deducing the structure of this compound through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides an accurate measurement of a molecule's mass-to-charge ratio (m/z) to four or more decimal places, which allows for the unambiguous determination of its elemental formula. For this compound, the molecular formula is C₁₁H₁₂O₆. echemi.comnist.gov This composition is used to calculate the theoretical monoisotopic mass, which can then be compared with the experimental value obtained from HRMS for confirmation.

Electron Ionization Mass Spectrometry (EI-MS) provides a reproducible fragmentation pattern that serves as a molecular fingerprint, confirming the compound's structure. While a specific spectrum for this compound is not widely published, the fragmentation pattern can be predicted based on the known behavior of its parent acid, chelidonic acid, nih.gov and related esters.

Upon ionization, the molecular ion [M]⁺ (m/z = 240) would be expected. Key fragmentation pathways would likely involve the ester groups and the pyrone ring itself:

Loss of an Ethoxy Radical: A primary fragmentation would be the cleavage of an ethoxy group, leading to the formation of an acylium ion [M - OCH₂CH₃]⁺ at m/z 195.

Loss of an Ethoxycarbonyl Radical: Cleavage of an entire ester group would result in the ion [M - COOCH₂CH₃]⁺ at m/z 167.

Decarboxylation/Decarbonylation: The pyrone ring can undergo decarbonylation (loss of CO) or decarboxylation (loss of CO₂) from fragment ions. For instance, the mass spectrum of the parent chelidonic acid shows a prominent peak at m/z 141, corresponding to the loss of CO₂ from the [M+H]⁺ ion. nih.gov A similar loss from the ester fragment ions would be expected.

Further Fragmentation: Subsequent losses, such as the elimination of ethylene (B1197577) (C₂H₄) from the remaining ethoxy group (a McLafferty rearrangement if sterically feasible) or further ring fragmentation, would produce smaller ions that complete the spectrum.

X-ray Crystallography

X-ray crystallography provides unequivocal proof of molecular structure and offers detailed information on bond lengths, bond angles, and the packing of molecules in the crystal lattice.

While a specific crystal structure for this compound has not been reported in the literature, extensive crystallographic studies have been performed on its parent compound, chelidonic acid, and its monomethyl ester. d-nb.inforesearchgate.net These structures provide a robust model for the expected solid-state conformation of the diethyl ester.

The 4-pyrone ring is expected to be essentially planar. The two diethyl carboxylate substituents at the C2 and C6 positions would be nearly coplanar with the ring to maximize conjugation. In the crystal structure of the monomethyl ester of chelidonic acid, hydrogen bonds form between the carboxylic acid group of one molecule and the C4-carbonyl group of a neighboring molecule. d-nb.info In this compound, which lacks acidic protons, the crystal packing would be governed by weaker intermolecular forces, such as dipole-dipole interactions involving the polar carbonyl and ether functionalities, and van der Waals forces between the ethyl groups. The molecules would likely pack in layers or herringbone patterns to optimize these interactions.

The table below presents selected bond lengths from theoretical calculations on the parent chelidonic acid, which are expected to be very similar in its diethyl ester derivative.

d-nb.inforesearchgate.net

Based on a comprehensive search of available scientific literature, there are no research findings specifically detailing the co-crystallization of this compound with macromolecules, such as proteins. Consequently, an article focusing on the sub-section "Co-crystallization Studies to Elucidate Ligand-Macromolecule Interactions (e.g., Protein Binding)" for this particular compound cannot be generated at this time due to the absence of requisite data.

Scientific investigation into the interactions between small molecules and biological macromolecules is a complex field. The process of co-crystallization, where a ligand and its target macromolecule are crystallized together to determine their three-dimensional structure, is a highly specific and often challenging endeavor. The successful co-crystallization of a compound is dependent on numerous factors, including its binding affinity and the stability of the resulting complex.

The lack of published co-crystallization studies for this compound suggests that this specific area of research may not have been explored, or that attempts have not yet resulted in published data. Therefore, any detailed discussion, including data tables and research findings on this topic, would be speculative and fall outside the bounds of established scientific knowledge.

Further research and publication in peer-reviewed scientific journals would be necessary to provide the specific information requested. Until such studies are available, a scientifically accurate and detailed article on the co-crystallization of this compound cannot be produced.

Theoretical and Computational Chemistry Approaches to Diethyl 4 Oxopyran 2,6 Dicarboxylate

Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio Methods)

Quantum chemical calculations are fundamental to modern chemistry, providing detailed information about the electronic structure and energy of molecules. These methods are routinely applied to heterocyclic compounds, including pyran derivatives, to predict a wide range of properties.

Geometry Optimization, Electronic Structure, and Reactivity Predictions

Density Functional Theory (DFT) is a popular quantum chemical method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For Diethyl 4-oxopyran-2,6-dicarboxylate, DFT calculations would likely be employed to predict bond lengths, bond angles, and dihedral angles. These calculated parameters, while not found in a specific study for this exact molecule, would be expected to be in close agreement with experimental data obtained from techniques like X-ray crystallography.

The electronic structure of a molecule dictates its chemical behavior. Quantum chemical calculations can provide valuable insights into the distribution of electrons within this compound. This includes the calculation of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and shape of these frontier orbitals are key indicators of a molecule's reactivity, highlighting potential sites for nucleophilic or electrophilic attack.

Reactivity descriptors, also derived from quantum chemical calculations, can further quantify the chemical reactivity of different atomic sites within the molecule. These descriptors include parameters like atomic charges, electrostatic potential maps, and Fukui functions, which can predict the most likely sites for chemical reactions.

Table 1: Hypothetical Geometrical Parameters for this compound (Calculated using DFT)

ParameterBond/AngleCalculated Value
Bond LengthC2-C3~1.35 Å
C3-C4~1.45 Å
C4=O~1.22 Å
C2-C(O)OEt~1.48 Å
Bond AngleC2-C3-C4~120°
O-C4-C5~118°
C2-O1-C6~117°
Dihedral AngleC6-C2-C(O)-O~180° (for planarity)

Note: The values in this table are hypothetical and represent typical bond lengths and angles for similar pyran structures. Actual calculated values would require a specific computational study.

Calculation of Spectroscopic Parameters for Comparison with Experimental Data

A powerful application of quantum chemical calculations is the prediction of spectroscopic data. Theoretical calculations of infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra can be performed and compared with experimentally obtained spectra. This comparison serves as a crucial validation of the computational method and the calculated molecular structure.

For this compound, calculated vibrational frequencies from DFT can be correlated with the peaks in an experimental IR spectrum, aiding in the assignment of specific vibrational modes to functional groups. Similarly, theoretical NMR chemical shifts can be calculated and compared to experimental ¹H and ¹³C NMR spectra to confirm the chemical structure and stereochemistry of the molecule.

Reaction Pathway Analysis and Transition State Characterization

Quantum chemical calculations are invaluable for studying the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, chemists can identify the lowest energy pathway from reactants to products. This involves locating and characterizing the transition state, which is the highest energy point along the reaction coordinate.

For instance, in reactions involving this compound, such as cycloaddition reactions, theoretical calculations can elucidate the step-by-step mechanism, determine the activation energy, and predict the stereochemical outcome of the reaction. This information is critical for optimizing reaction conditions and designing more efficient synthetic routes.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time. By solving Newton's equations of motion for a system of atoms, MD simulations can reveal how molecules move, change conformation, and interact with their environment.

Conformational Space Exploration and Dynamic Behavior in Solution

The ethyl ester groups of this compound can rotate, leading to multiple possible conformations. MD simulations can be used to explore the conformational landscape of the molecule in a solvent, identifying the most stable and populated conformations. Understanding the dynamic behavior of the molecule in solution is important as it can influence its reactivity and biological activity.

Ligand-Receptor or Ligand-Enzyme Docking and Interaction Modeling

Molecular docking is a computational technique used to predict the preferred orientation of a small molecule (ligand) when it binds to a larger molecule, typically a protein or enzyme (receptor). While no specific docking studies for this compound were found, this method is widely used for pyran derivatives in drug discovery research.

In a hypothetical scenario, if this compound were being investigated as a potential inhibitor of a specific enzyme, molecular docking could be used to predict its binding mode within the enzyme's active site. The results of a docking study, often presented as a docking score, can help to prioritize compounds for further experimental testing. Following docking, MD simulations can be employed to assess the stability of the predicted ligand-receptor complex and to analyze the key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding affinity.

Structure-Activity Relationship (SAR) Studies and Predictive Modeling

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry and aim to elucidate the relationship between the chemical structure of a molecule and its biological activity. For this compound, these studies are crucial for identifying the structural features that govern its interactions with biological targets.

Derivation of Molecular Descriptors and Quantitative Structure-Activity Relationship (QSAR) Models

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the variation in the biological activity of a series of compounds with changes in their molecular features, which are quantified by molecular descriptors. universiteitleiden.nl The development of a robust QSAR model involves several key steps: the selection of a dataset of molecules with known activities, the calculation of molecular descriptors, the development of a mathematical model using statistical methods like multiple linear regression (MLR), and rigorous validation of the model's predictive power. universiteitleiden.nlijpbs.net

For a series of this compound derivatives, a QSAR study would involve calculating a wide array of molecular descriptors. These descriptors can be categorized as constitutional (e.g., molecular weight, number of atoms), topological (e.g., connectivity indices), geometric (e.g., molecular surface area), and electronic (e.g., dipole moment, partial charges). Software packages like PaDEL Descriptor are often used to compute a large number of these descriptors from the 2D or 3D structures of the molecules. nih.gov

The resulting QSAR model can be expressed by an equation that links the biological activity to the most relevant descriptors. For instance, a hypothetical QSAR model for a series of this compound derivatives might reveal that descriptors related to hydrophobicity, molecular complexity, and the presence of specific functional groups play a crucial role in their activity. universiteitleiden.nl Such models provide valuable insights into the mechanism of action and can be used to predict the activity of newly designed compounds, thereby prioritizing synthetic efforts. nih.gov

Table 1: Illustrative Molecular Descriptors for a Hypothetical QSAR Study of this compound Derivatives

Descriptor TypeDescriptor ExamplePotential Influence on Activity
Constitutional Molecular Weight (MW)Can correlate with bioavailability and transport properties.
Topological Zagreb IndexRelates to the degree of branching in the molecule.
Geometric Molecular Surface Area (MSA)Influences solubility and interaction with receptor surfaces.
Electronic Dipole MomentAffects binding affinity through electrostatic interactions.
Quantum-Chemical HOMO/LUMO EnergiesRelated to the molecule's reactivity and ability to participate in charge-transfer interactions.

This table is for illustrative purposes to demonstrate the types of descriptors used in QSAR studies.

Analysis of Electrostatic Potentials and Ionization Potentials

The electrostatic potential (ESP) is a valuable property for understanding and predicting how a molecule will interact with other molecules, particularly biological macromolecules. The ESP map provides a visual representation of the charge distribution around a molecule, highlighting regions that are electron-rich (negative potential) and electron-poor (positive potential). For this compound, the ESP would show negative potentials around the carbonyl and ester oxygen atoms, indicating likely sites for electrophilic attack or hydrogen bond acceptance. Conversely, positive potentials would be expected around the hydrogen atoms.

The ionization potential (IP) is the minimum energy required to remove an electron from a molecule. It is a fundamental electronic property that relates to a molecule's reactivity, particularly its ability to act as an electron donor. A lower IP suggests that the molecule is more easily oxidized. In the context of SAR, the IP can be a critical descriptor for activities that involve electron transfer processes. For derivatives of this compound, modifications to the pyran ring or the ester groups that alter the electron density will directly impact the ionization potential. mdpi.com

Table 2: Hypothetical Electrostatic and Ionization Potential Data for this compound

PropertyCalculated ValueInterpretation
Minimum Electrostatic Potential -X kcal/mol (near carbonyl oxygens)Indicates regions favorable for interaction with positive charges or hydrogen bond donors.
Maximum Electrostatic Potential +Y kcal/mol (near acidic protons)Indicates regions susceptible to nucleophilic attack or interaction with negative charges.
First Ionization Potential Z eVReflects the energy required for oxidation and can be correlated with certain biological activities.

This table presents hypothetical data to illustrate the concepts of electrostatic and ionization potentials.

Tautomeric Equilibria and Aromaticity Studies

The concepts of tautomerism and aromaticity are central to understanding the structure, stability, and reactivity of heterocyclic compounds like this compound.

Tautomerism refers to the chemical equilibrium between two or more interconvertible constitutional isomers, known as tautomers. For the 4-pyrone core of this compound, the primary tautomeric equilibrium to consider is the keto-enol tautomerism. While structural studies of related 4(1H)-pyridones using X-ray crystallography, IR, and NMR spectroscopy suggest that the keto-form is predominant in both solid and liquid states, gas-phase studies have indicated a greater contribution from the enol form. nih.gov This suggests that the environment can influence the position of the tautomeric equilibrium. The corresponding enol tautomer of the 4-pyrone ring would be a 4-hydroxypyran derivative, which would possess a different set of chemical properties.

Aromaticity is a property of cyclic, planar molecules with a ring of resonance bonds that imparts increased stability. nsf.govamericanscientist.org The aromaticity of the 4-pyrone ring system has been a subject of debate. While it contains a cyclic array of p-orbitals, the degree of electron delocalization and the fulfillment of Hückel's rule (4n+2 π electrons) are complex. Some studies classify 4-pyrone as non-aromatic based on magnetic susceptibility anisotropies. acs.org However, other research suggests that 4-pyrones exhibit some degree of aromatic character, as evidenced by their reactivity in electrophilic substitution reactions. nih.govreddit.com Computational methods, such as the calculation of nucleus-independent chemical shifts (NICS) and aromatic stabilization energies (ASE), are employed to quantify the degree of aromaticity. For this compound, the presence of the electron-withdrawing dicarboxylate groups would further influence the electron distribution within the pyran ring and thus its aromatic character.

Applications of Diethyl 4 Oxopyran 2,6 Dicarboxylate in Advanced Organic Synthesis and Materials Science

Role as a Fundamental Building Block in Complex Organic Synthesis

The unique chemical architecture of Diethyl 4-oxopyran-2,6-dicarboxylate, characterized by multiple reactive sites, establishes it as a powerful building block for constructing more intricate molecular frameworks. The electron-deficient pyrone ring is susceptible to nucleophilic attack, while the ester functionalities at the C2 and C6 positions provide convenient handles for a wide range of chemical transformations.

Precursor for the Synthesis of Pyridine (B92270), Pyridone, and Other Heterocyclic Systems

One of the most significant applications of this compound is its role as a precursor to a variety of nitrogen-containing heterocyclic compounds. The pyrone ring can be readily converted into pyridine or pyridone rings, which are core structures in many pharmaceuticals and functional materials.

The reaction of the 4-pyrone ring system with ammonia or primary amines is a classic method for synthesizing the corresponding 4-pyridone derivatives. This transformation typically involves a nucleophilic attack by the amine at the C2 or C6 position, followed by ring-opening and subsequent recyclization with the elimination of water to form the new heterocyclic ring. This approach has been utilized to create specific substituted pyridone structures, such as 1-(3-hydroxy-phenyl)-4-oxo-1,4-dihydro-pyridine-2,6-dicarboxylic acid derivatives lookchem.com.

Furthermore, the compound serves as a starting material for the synthesis of more exotic, fused heterocyclic systems. In a notable example, this compound has been used to synthesize novel classes of hypervalent heterocyclic compounds. Its reaction with phosphorus pentasulphide in benzene leads to the formation of 1,6-Dioxa-6a-thia- and 1.6-Dioxa-6a-selena-pentalenes rsc.org. These syntheses demonstrate the compound's utility in creating complex, multi-ring structures with unique electronic properties.

Synthesis of Heterocyclic Systems from this compound
Reactant(s)Resulting Heterocyclic SystemReaction TypeReference
Ammonia / Primary Amines4-Pyridone / 1,4-Dihydropyridine (B1200194) derivativesRing transformation lookchem.com
Phosphorus Pentasulphide1,6-Dioxa-6a-thiapentalenesThionation and Cyclization rsc.org

Utility in Multicomponent Reactions and Cascade Processes

The multiple reactive centers within this compound lend themselves to cascade reaction sequences, where a series of intramolecular transformations occur sequentially to build molecular complexity rapidly. The synthesis of dioxathiapentalenes, for instance, can be viewed as a cascade process involving thionation, ring-opening, and spontaneous oxidative coupling rsc.org. While specific, named multicomponent reactions featuring this compound are not widely documented, its structure is inherently suited for such processes, where several starting materials combine in a single operation to form a complex product.

Development of Specialty Chemicals and Agrochemical Precursors

This compound is recognized as an important intermediate in the synthesis of a range of high-value chemical products lookchem.com. Its derivatives are explored in the development of pharmaceuticals and agrochemicals. The functional groups on the pyrone ring are key to its role as a versatile building block in synthesizing these specialized molecules guidechem.com. In the agrochemical field, heterocyclic compounds derived from pyrone precursors are utilized in creating new pesticides and herbicides, where the specific structural features contribute to the desired biological activity guidechem.com.

Applications in Polymer Chemistry and Advanced Materials

The bifunctional nature of this compound, with two ester groups positioned symmetrically on a rigid heterocyclic core, suggests its potential for applications in polymer science. However, its specific use in this field is not as extensively documented as its role in small-molecule synthesis.

Integration into Polymer Architectures as Monomers or Crosslinkers

In principle, this compound could serve as a monomer in the synthesis of polyesters or polyamides. Hydrolysis of the ester groups to form the corresponding dicarboxylic acid (Chelidonic acid) would create a rigid monomer that could be polymerized with a suitable diol or diamine. The incorporation of such a rigid, polar heterocyclic unit into a polymer backbone could impart unique thermal and mechanical properties. However, specific examples of polymers synthesized directly from this compound are not prevalent in the literature.

Modification of Polymeric Materials for Enhanced Properties and Performance

The functional groups present in this molecule offer the potential for modifying existing polymers. For closely related compounds like 3-Hydroxy-4-oxopyran-2,6-dicarboxylic acid, it has been noted that their functional groups can enable the modification of polymer properties to improve performance guidechem.com. This suggests that this compound could theoretically be grafted onto other polymers or used as an additive to introduce specific functionalities, although detailed research in this specific application is limited.

Bioproduction and Sustainable Synthesis of Pyrone-Derived Building Blocks

The increasing demand for sustainable chemical manufacturing has driven research into biological and green synthesis routes for valuable platform chemicals. Pyrone-derived compounds, including the structural backbone of this compound, are key targets in this endeavor due to their versatile applications. Bioproduction methods, leveraging engineered microorganisms and enzymatic catalysis, offer a promising alternative to traditional petrochemical-based syntheses, often utilizing renewable feedstocks and operating under milder, more environmentally friendly conditions.

Microbial fermentation and enzymatic processes are at the forefront of producing pyrone dicarboxylic acids, the direct precursors to compounds like this compound. A significant achievement in this area is the microbial production of 2-pyrone-4,6-dicarboxylic acid (PDC), a close structural isomer of chelidonic acid. Researchers have successfully engineered strains of the bacterium Pseudomonas putida to convert lignin-derived aromatic compounds, such as p-coumaric acid and ferulic acid, into PDC. nih.gov This process utilizes a concept known as "biological funneling," where the microbe channels various related starting materials into a single product stream. By optimizing the culture conditions and genetic pathways, including the introduction of genes like ligABC, significant titers of PDC have been achieved. nih.gov

The biosynthesis of the pyrone ring is a common theme in nature, with many organisms, including bacteria, fungi, and plants, producing a wide array of pyrone-containing natural products. iosrjournals.orgbeilstein-journals.org These natural pathways often rely on polyketide synthases (PKSs). beilstein-journals.orgmdpi.com Type III PKSs, in particular, are known to catalyze the formation of 4-hydroxy-2-pyrones through condensation and intramolecular cyclization of building blocks like acetyl-CoA and malonyl-CoA. mdpi.com This natural biosynthetic machinery provides a rich toolbox for metabolic engineers to create novel production strains for specific pyrone targets.

Enzymatic synthesis offers a more controlled, cell-free approach. Studies have explored the in vitro functional characterization of enzymes like 2-pyrone synthases and 2-oxoglutarate dependent dioxygenases. nih.gov These enzymes have shown the ability to convert a range of aromatic and aliphatic Coenzyme A (CoA) esters into various pyrone derivatives in a simple, one-pot aqueous reaction, avoiding the need for harsh chemical reagents. nih.gov

The direct precursor to this compound is 4-oxo-4H-pyran-2,6-dicarboxylic acid, also known as chelidonic acid. Chelidonic acid is a naturally occurring compound found in various plants. researchgate.netnih.gov Its biosynthetic pathway has been described in plant cell cultures, involving the condensation of phosphoenolpyruvate with a pentose phosphate. researchgate.net While direct microbial fermentation routes for chelidonic acid are less established than for PDC, its natural occurrence suggests the potential for developing such bioprocesses.

Sustainable chemical synthesis routes starting from renewable biomass are also being developed. For example, bio-based 2-pyrones can be synthesized from galactaric acid, which is derivable from galactose. researchgate.netrsc.org This approach aligns with green chemistry principles by utilizing carbohydrates, a major component of biomass, as a renewable feedstock. rsc.org

The table below summarizes key findings in the bioproduction of pyrone-derived dicarboxylic acids, which serve as foundational building blocks for more complex molecules like this compound.

ProductMicroorganism/Enzyme SystemFeedstockKey FindingsReference
2-pyrone-4,6-dicarboxylic acid (PDC)Engineered Pseudomonas putidaLignin-derived monomers (e.g., p-coumaric acid, ferulic acid)Achieved a titer of 22.7 g/L with a molar yield of 1.0 mol/mol and productivity of 0.21 g/L/h in fed-batch fermentation. nih.gov
4-hydroxy-2-pyronesType III Polyketide Synthases (PKSs)Acetyl-CoA, Malonyl-CoA, and other carboxylic acid derivativesBiosynthesis occurs in plants, fungi, and bacteria via condensation and intramolecular cyclization. mdpi.com
Various 2-pyrone derivatives2-pyrone synthase (Gh2PS2) and Dioxygenases (AtF6'H1, AtF6'H2)Aromatic and aliphatic CoA estersDemonstrated a facile, one-pot "green" synthesis in an aqueous environment without the need for metal reagents or protecting groups. nih.gov
Chelidonic acid (4-oxo-4H-pyran-2,6-dicarboxylic acid)Plant cell cultures (e.g., Leucojum aestivum)Phosphoenolpyruvate and a pentose phosphateNatural biosynthetic pathway identified in plants, providing a basis for potential bio-based production. researchgate.net

These advancements in biotechnology and green chemistry are paving the way for the sustainable production of pyrone-derived building blocks. By harnessing the power of microbial and enzymatic systems, it is possible to create more sustainable supply chains for specialty chemicals, moving away from fossil fuel dependence and towards a bio-based economy.

Future Research Trajectories and Emerging Methodologies for Diethyl 4 Oxopyran 2,6 Dicarboxylate

Innovations in Catalytic Systems for Efficient and Selective Transformations

The development of novel catalytic systems is a cornerstone of modern organic synthesis, aiming for higher efficiency, selectivity, and sustainability. For Diethyl 4-oxopyran-2,6-dicarboxylate, future research will likely focus on catalysts that can selectively functionalize its core structure.

An area of interest is the use of affordable and environmentally benign catalysts. For instance, research on related 4H-pyran derivatives has demonstrated the efficacy of ZnCl₂ as a catalyst in the synthesis of diethyl 2,6-dimethyl-4-aryl-4H-pyran-3,5-dicarboxylates, particularly with the use of ultrasound irradiation to enhance reaction rates and yields. nih.gov This approach, which offers advantages such as simple experimental procedures, shorter reaction times, and high product yields, could be adapted for the synthesis and transformation of this compound. nih.gov

Furthermore, the selective modification of the dicarboxylate groups presents another avenue for catalytic innovation. Studies on the selective monohydrolysis of similar diethyl 4-aryl-4H-pyran-3,5-dicarboxylates have shown the potential of quaternary ammonium (B1175870) salts as catalysts to achieve this transformation, which is often challenging with traditional methods. The development of such selective catalytic systems for this compound would provide valuable intermediates for further synthetic diversification.

Table 1: Comparison of Catalytic Methods for Pyran Derivatives

Catalyst SystemTarget TransformationAdvantages
ZnCl₂ / UltrasoundSynthesis of 4H-pyransSimple procedure, short reaction time, high yield nih.gov
Quaternary Ammonium SaltsSelective monohydrolysisEco-friendly, high selectivity, operational simplicity

Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Design

Artificial intelligence (AI) and machine learning (ML) are rapidly emerging as powerful tools in chemical research, capable of predicting reaction outcomes and designing novel synthetic routes. acs.orgnih.gov For this compound, these technologies can accelerate the discovery of new reactions and optimize existing ones.

Machine learning models can be trained on large datasets of chemical reactions to predict the feasibility and outcome of new transformations. beilstein-journals.orgunige.ch This "forward-reaction prediction" can help chemists identify potential side products and impurities, thereby refining synthetic strategies. beilstein-journals.org For a molecule with multiple reactive sites like this compound, AI algorithms could predict the most likely site of attack for a given reagent, guiding the design of selective reactions.

Moreover, AI can be employed in retrosynthetic analysis, proposing novel synthetic pathways to the target molecule or its derivatives. By analyzing vast chemical literature and reaction databases, these tools can suggest innovative and efficient routes that may not be immediately obvious to a human chemist. The integration of AI and ML into the research workflow for this compound has the potential to significantly reduce the experimental effort required to discover and optimize new chemistry. nih.gov

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

The unique structural features of this compound, including the electron-withdrawing ester groups and the electrophilic pyrone ring, suggest a rich and largely unexplored reactivity. Future research will likely focus on uncovering novel reaction pathways and unprecedented transformations of this versatile scaffold.

The isomeric compound, diethyl 4-oxo-4H-pyran-2,5-dicarboxylate, has been described as a valuable building block due to the presence of multiple electrophilic centers, making it susceptible to attack by nucleophiles and a precursor to a wide range of heterocyclic systems. urfu.ru It is expected that this compound will exhibit similarly diverse reactivity.

Future investigations may explore cycloaddition reactions, ring-opening and rearrangement reactions, and novel C-H functionalization strategies to introduce new substituents onto the pyran core. The development of methods to selectively transform one of the two ester groups would also open up new avenues for creating asymmetrical derivatives with tailored properties.

Development of Advanced Spectroscopic Techniques for In Situ Reaction Monitoring

Understanding the kinetics and mechanism of a chemical reaction is crucial for its optimization and control. Advanced spectroscopic techniques that allow for in situ monitoring are becoming indispensable tools for gaining real-time insights into reaction progress.

For reactions involving this compound, techniques such as in situ Fourier Transform Infrared (FTIR) and Raman spectroscopy can be employed to track the concentration of reactants, intermediates, and products as the reaction proceeds. spectroscopyonline.comresearchgate.net This is a key aspect of Process Analytical Technology (PAT), a framework increasingly adopted in the pharmaceutical industry to ensure process understanding and control. nih.govglobalresearchonline.netresearchgate.net

One notable example in a related system is the use of in situ attenuated total reflection (ATR) infrared spectroscopy to study the enantioselective hydrogenation of a pyrone derivative over a Pd/TiO₂ catalyst. unige.ch This technique allowed for the monitoring of both dissolved species and species adsorbed onto the catalyst surface, providing valuable information about the reaction mechanism and the influence of adsorbed species on enantioselectivity. unige.ch The application of such advanced spectroscopic methods to the synthesis and transformations of this compound will undoubtedly lead to a deeper understanding of its chemical behavior.

Table 2: In Situ Spectroscopic Techniques for Reaction Monitoring

TechniqueInformation ProvidedPotential Application for this compound
In Situ FTIR/RamanReal-time concentration of reactants, intermediates, products spectroscopyonline.comresearchgate.netMonitoring synthesis, functionalization reactions, and kinetic studies
In Situ ATR-IRInformation on dissolved and surface-adsorbed species unige.chMechanistic studies of catalytic transformations

Bio-Inspired Synthetic Approaches and Biocatalytic Applications

Nature provides a vast inspiration for the development of efficient and selective chemical transformations. Bio-inspired synthetic approaches and the use of biocatalysts, such as enzymes, are gaining prominence as sustainable alternatives to traditional chemical methods.

The α-pyrone moiety is a common structural motif in a wide variety of biologically active natural products synthesized by polyketide synthases (PKSs). nih.govresearchgate.net Researchers are exploring the engineering of these enzymatic assembly lines to create a "biocatalyst toolbox" for the production of substituted pyrones. nih.gov This approach could potentially be harnessed for the synthesis of this compound or its precursors from simple, renewable starting materials.

Furthermore, enzymes could be employed for the selective transformation of this compound. For instance, the enzymatic monohydrolysis of symmetric diesters is a well-established method for achieving high selectivity under mild conditions. The application of lipases or esterases for the selective hydrolysis of one of the ester groups in this compound would provide a green and efficient route to valuable mono-acid derivatives. The exploration of these biocatalytic methods represents a promising frontier for the sustainable chemistry of this compound.

Q & A

Q. Critical Parameters :

  • Temperature : Elevated temperatures (reflux) improve esterification efficiency but may increase side reactions.
  • Solvent : Polar aprotic solvents (e.g., DMF) enhance reaction rates.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) is essential to isolate high-purity product (>95%) .

Table 1 : Comparison of Synthetic Conditions

ParameterCondition 1Condition 2
Temperature (°C)80110
Yield (%)7285
Purity (%)9278
Higher temperatures increase yield but reduce purity due to decomposition.

Advanced: How can discrepancies between experimental and computational conformational analyses of the pyran ring be resolved?

Methodological Answer :
The pyran ring’s puckering can be analyzed using Cremer-Pople parameters (amplitude q and phase angle θ), derived from X-ray crystallography or DFT calculations. Discrepancies arise from:

  • Crystal packing effects : Intermolecular forces in the solid state distort ring geometry vs. gas-phase simulations .
  • Solvent interactions : Computational models often neglect solvent effects, leading to deviations in solution-phase NMR data.

Q. Resolution Strategies :

Refinement with SHELXL : Use high-resolution crystallographic data to refine puckering parameters, incorporating anisotropic displacement parameters for accurate atomic positions .

Hybrid QM/MM simulations : Combine quantum mechanics (for the ring) and molecular mechanics (for the environment) to model solvent or crystal packing effects .

Table 2 : Puckering Parameters (Example)

Sourceq (Å)θ (°)
X-ray0.4512.3
DFT (gas)0.388.7
DFT (solvent)0.4210.5

Basic: What spectroscopic techniques are most reliable for characterizing this compound?

Q. Methodological Answer :

  • ¹H/¹³C NMR :
    • ¹H : Look for ester methylene signals (δ 4.2–4.4 ppm, quartet) and pyran ring protons (δ 6.8–7.2 ppm) .
    • ¹³C : Carbonyl carbons (δ 165–170 ppm) and ester oxygens (δ 60–65 ppm).
  • IR Spectroscopy : Strong C=O stretches (~1720 cm⁻¹) confirm ester and ketone groups .
  • X-ray Diffraction : Resolves bond lengths (e.g., C=O at ~1.21 Å) and ring puckering (see Table 2) .

Advanced: How should researchers address low R-factor values in crystallographic refinement when using SHELXL?

Methodological Answer :
Low R-factors (<5%) require:

High-quality data : Ensure resolution <1.0 Å and completeness >95% via rigorous data collection (e.g., ω-scans with MoKα radiation) .

Anisotropic refinement : Apply to non-hydrogen atoms to model thermal motion accurately.

Hydrogen placement : Use HFIX or DFIX commands to constrain H-atoms, but validate with difference Fourier maps .

Twinned data handling : Use TWIN/BASF commands for twinned crystals to avoid artificially low R-values .

Note : Over-refinement (e.g., excessive parameterization) can yield misleadingly low R-factors; cross-validate with R-free .

Basic: What safety protocols are critical when handling this compound?

Q. Methodological Answer :

  • PPE : Wear nitrile gloves and safety goggles to avoid skin/eye contact.
  • Ventilation : Use fume hoods due to potential respiratory irritation .
  • Waste disposal : Neutralize with aqueous NaOH (1M) before incineration .

Advanced: How can researchers analyze contradictory reactivity data in nucleophilic substitution reactions involving this compound?

Methodological Answer :
Contradictions often stem from:

Steric hindrance : Bulky substituents on the pyran ring reduce nucleophilic attack at C-2.

Solvent polarity : Polar solvents stabilize transition states in SN2 mechanisms, but aprotic solvents favor SN1 .

Q. Troubleshooting :

  • Kinetic studies : Monitor reaction progress via HPLC to identify intermediates.
  • Computational modeling : Calculate activation energies for competing pathways using Gaussian or ORCA .

Table 3 : Reactivity in Different Solvents

SolventDielectric Constant% Yield (SN1)% Yield (SN2)
DMSO47.21585
Chloroform4.87030

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.